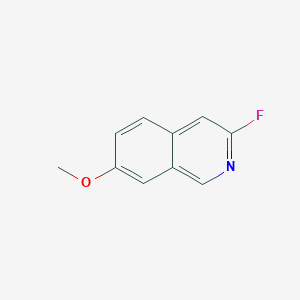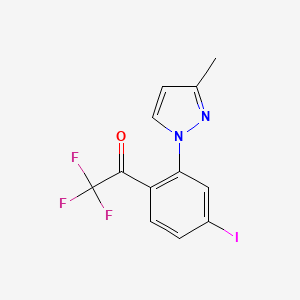
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a complex organic compound that features a trifluoromethyl group, an iodine atom, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common approach is to start with a trifluoromethyl ketone and introduce the iodine and pyrazole groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its fluorinated and iodinated structure can be useful in developing new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in studying biological pathways and interactions.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with specific protein residues.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl iodide
- 2-Iodo-1,1,1-trifluoroethane
- 3,5-Dimethyl-1H-pyrazole derivatives
Uniqueness
What sets 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone apart from similar compounds is its combination of a trifluoromethyl group, an iodine atom, and a pyrazole ring
属性
分子式 |
C12H8F3IN2O |
|---|---|
分子量 |
380.10 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[4-iodo-2-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H8F3IN2O/c1-7-4-5-18(17-7)10-6-8(16)2-3-9(10)11(19)12(13,14)15/h2-6H,1H3 |
InChI 键 |
RWNVRCVOCPKKTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)I)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


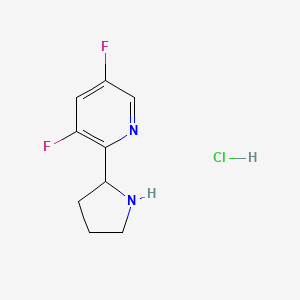
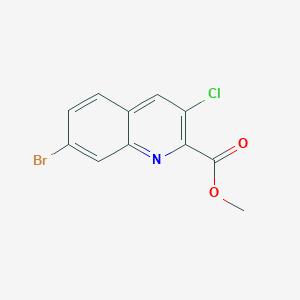
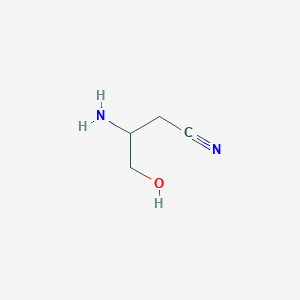
![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)




![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)
![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)
